Phlogacanthoside A
Description
Phlogacanthoside A (CAS: 830347-18-7) is a diterpenoid glycoside isolated from the roots of Phlogacanthus curviflorus (火焰花), a plant traditionally used in Southeast Asian medicine. Its molecular formula is C26H38O9, with a molecular weight of 494.59 g/mol. Structurally, it features a labdane-type diterpene core conjugated with a β-D-glucopyranosyl moiety, contributing to its hydrophilicity and bioactivity.
Properties
IUPAC Name |
7-hydroxy-4,8,11b-trimethyl-4-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-2,3,4a,5,6,7,10a,11-octahydro-1H-naphtho[2,1-f][1]benzofuran-9-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H38O9/c1-12-18-15(34-23(12)32)9-14-13(19(18)28)5-6-17-25(2,7-4-8-26(14,17)3)11-33-24-22(31)21(30)20(29)16(10-27)35-24/h15-17,19-22,24,27-31H,4-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USHSVQJEZJGRFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(CC3=C(C2O)CCC4C3(CCCC4(C)COC5C(C(C(C(O5)CO)O)O)O)C)OC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H38O9 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Phlogacanthoside A is primarily obtained through extraction and purification processes. The preparation method involves solvent extraction followed by column chromatography . The roots of Phlogacanthus curviflorus are typically used as the source material. Industrial production methods may involve large-scale extraction using solvents such as methanol, ethanol, or pyridine, followed by purification steps to isolate the compound in its pure form .
Chemical Reactions Analysis
Methodological Challenges in Analyzing Phlogacanthoside A
The absence of data suggests limited experimental or computational studies on this compound. Key challenges include:
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Structural complexity : Assuming this compound is a glycoside or plant-derived compound, its intricate structure (e.g., multiple functional groups, stereogenic centers) may complicate reaction modeling.
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Reactivity uncertainty : Without prior literature, determining reaction mechanisms (e.g., hydrolysis, oxidation, or enzymatic cleavage) would require de novo experimentation.
Recommended Research Framework
Based on analogous compound studies in the search results, a structured approach could involve:
2.1 Reaction Optimization
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Design of Experiments (DoE) : Use factorial designs (e.g., full factorial, central composite) to screen factors like pH, temperature, and catalysts .
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Kinetic Analysis : Employ rate laws and mechanistic studies to identify rate-determining steps, as demonstrated in the cediranib synthesis .
2.2 Electrocatalytic Techniques
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Electric Field Application : Investigate if external voltage enhances reaction efficiency, as shown in MIT’s acid-catalyzed reaction studies .
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Electrochemical Potential Control : Measure surface potential changes to optimize reaction rates .
2.3 Computational Discovery
Hypothetical Reaction Pathways
While no data exists for this compound, general glycoside reactivity suggests possible transformations:
| Reaction Type | Plausible Products | Conditions |
|---|---|---|
| Acidic Hydrolysis | Aglycone + Sugar moiety | H⁺ catalysts, elevated temperature |
| Oxidative Degradation | Oxidized derivatives (e.g., ketones) | Oxidizing agents (e.g., H₂O₂, KMnO₄) |
| Enzymatic Cleavage | Glycosidic bond breakdown | Glycosidase enzymes, pH buffers |
Critical Gaps and Recommendations
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Experimental Validation : Systematic screening of reactivity under controlled conditions (e.g., flow chemistry , electrochemical cells ).
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Mechanistic Studies : Use isotopic labeling or spectroscopy to track intermediates, as done in the cediranib alkylation study .
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Computational Modeling : Apply quantum mechanics/molecular dynamics to predict reactivity hotspots.
Note : The absence of references to this compound in the provided sources underscores the importance of consulting specialized databases (e.g., SciFinder, Reaxys) or peer-reviewed journals for compound-specific studies.
Scientific Research Applications
Phlogacanthoside A has a wide range of scientific research applications. In chemistry, it is studied for its unique structural properties and potential as a natural product for synthesis of new compounds. In biology and medicine, this compound is investigated for its antioxidant, anti-inflammatory, antibacterial, and antitumor activities. It has shown potential in the treatment of various diseases, including cancer and inflammatory conditions . Additionally, this compound is used in the pharmaceutical industry for the development of new drugs and therapeutic agents.
Mechanism of Action
The mechanism of action of Phlogacanthoside A involves its interaction with various molecular targets and pathways. It exerts its effects by modulating the activity of enzymes and receptors involved in oxidative stress, inflammation, and cell proliferation. For example, this compound has been shown to inhibit the activity of pro-inflammatory enzymes and reduce the production of reactive oxygen species, thereby exerting its anti-inflammatory and antioxidant effects . The compound also induces apoptosis in cancer cells by activating specific signaling pathways involved in cell death.
Comparison with Similar Compounds
Structural Comparison
Phlogacanthoside A belongs to the Phlogacantholide/Phlogacanthoside family, which includes diterpenoids and their glycosylated derivatives. Key structural analogs are summarized below:
Key Observations :
- Glycosylation : this compound and B differ by two hydrogens (C26H38O9 vs. C26H36O9), suggesting a double bond or hydroxyl group variation. Phlogacanthoside C’s larger molecular weight (674.75) indicates additional glycosylation.
- Biosynthetic Pathway : The labdane core in Phlogacantholide B undergoes glycosylation to form Phlogacanthosides, enhancing solubility and receptor interaction.
- Structural Uniqueness: Unlike Goshonoside F5 (a semipernane diterpene from Rubus), Phlogacanthosides derive from labdane skeletons, indicating divergent evolutionary biosynthesis.
Physicochemical Properties
Implications :
Bioactivity and Pharmacological Profiles
Critical Analysis :
- This compound’s moderate cytotoxicity contrasts with Goshonoside F5’s higher potency, possibly due to differences in glycosylation patterns or core structures.
- The absence of data on Phlogacantholide B’s bioactivity highlights research gaps in non-glycosylated analogs.
Q & A
What methodologies are recommended for the isolation and purification of Phlogacanthoside A from natural sources?
To isolate this compound, sequential solvent extraction (e.g., ethanol/water mixtures) followed by chromatographic techniques (e.g., column chromatography using silica gel or HPLC) is typically employed. Purity validation should include spectroscopic methods (e.g., NMR, HPLC-MS) and comparison with published spectral data. Detailed protocols must specify solvent ratios, temperature, and pressure conditions to ensure reproducibility .
How can researchers design experiments to assess the bioactivity of this compound while minimizing confounding variables?
Use the PICOT framework to structure the study:
- Population : Define cell lines or animal models (e.g., RAW 264.7 macrophages for anti-inflammatory assays).
- Intervention : Standardize this compound concentrations and exposure times.
- Comparison : Include positive controls (e.g., dexamethasone for inflammation studies) and vehicle controls.
- Outcome : Quantify biomarkers (e.g., TNF-α levels via ELISA).
- Time : Specify treatment duration and observation periods.
Randomization and blinding during data collection reduce bias .
What advanced spectroscopic techniques are critical for elucidating the structure of this compound?
Combine:
- NMR (¹H, ¹³C, 2D-COSY) to assign proton and carbon networks.
- High-resolution mass spectrometry (HR-MS) for molecular formula confirmation.
- X-ray crystallography (if crystals are obtainable) for absolute stereochemistry.
Cross-validate results with computational tools (e.g., DFT calculations) and literature comparisons .
How should contradictory data regarding this compound’s pharmacological effects be analyzed in systematic reviews?
Apply PRISMA guidelines:
Search Strategy : Use databases (PubMed, Scopus) with keywords like "this compound AND bioactivity."
Inclusion/Exclusion : Define criteria (e.g., in vitro/in vivo studies, exclusion of non-peer-reviewed data).
Risk of Bias : Assess using tools like ROB-2 for randomized studies.
Meta-analysis : Use random-effects models to account for heterogeneity.
Report contradictions in sensitivity analyses and discuss methodological variability (e.g., dose ranges, assay types) .
What in vivo experimental models are appropriate for studying this compound’s pharmacokinetics and toxicity?
- Pharmacokinetics : Use Sprague-Dawley rats for bioavailability studies (oral vs. intravenous administration). Collect plasma samples at timed intervals for LC-MS quantification.
- Toxicity : Conduct acute/chronic toxicity tests (OECD Guidelines 423/452). Monitor organ histopathology and serum biomarkers (ALT, creatinine).
Ethical approvals and sample size justifications are critical .
How can computational approaches predict this compound’s molecular targets?
- Molecular Docking : Use AutoDock Vina with protein targets (e.g., COX-2, NF-κB) from the PDB database.
- QSAR Models : Corstruct using descriptors (logP, polar surface area) and bioactivity data from public repositories (ChEMBL).
Validate predictions with in vitro binding assays (e.g., SPR or ITC) .
What strategies ensure reproducibility of this compound’s synthesis or extraction?
- Protocol Documentation : Specify equipment (e.g., rotary evaporator settings), solvent grades, and purification steps.
- Batch Validation : Include multiple replicates and report yield variability.
- Open Data : Share raw spectra and chromatograms in supplementary materials .
How do researchers establish dose-response relationships for this compound in cytotoxicity assays?
- Cell Line Selection : Use authenticated lines (e.g., HepG2 for liver toxicity) from ATCC.
- Dose Range : Test 6–8 concentrations (e.g., 1–100 μM) with triplicate wells.
- Data Analysis : Calculate IC₅₀ using nonlinear regression (GraphPad Prism). Account for solvent cytotoxicity via vehicle-only controls .
What criteria determine control group selection in studies on this compound’s anti-inflammatory mechanisms?
- Positive Controls : Pharmacological inhibitors (e.g., SB203580 for p38 MAPK).
- Negative Controls : Untreated cells or sham-operated animals.
- Experimental Controls : siRNA knockdowns to confirm target specificity.
Justify choices based on mechanistic hypotheses .
How can meta-analyses address heterogeneity in this compound’s antioxidant studies across plant sources?
- Subgroup Analysis : Stratify by plant species, extraction methods, or assay types (DPPH vs. FRAP).
- Meta-regression : Explore covariates (e.g., phenolic content, geographic origin).
- Publication Bias : Assess via funnel plots and Egger’s test.
Report heterogeneity indices (I²) and interpret clinical relevance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
